- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids, Tetrahedron, 2007, 63(3), 682-689
Cas no 91-02-1 (2-benzoylpyridine)
2-benzoylpyridine structure
Product Name:2-benzoylpyridine
N.o CAS:91-02-1
MF:C12H9NO
MW:183.205962896347
MDL:MFCD00006300
CID:34584
PubChem ID:7038
Update Time:2025-10-29
2-benzoylpyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenyl(pyridin-2-yl)methanone
- 2-Benzoylpyridine
- Phenyl 2-Pyridyl Ketone
- 2-benzoyl-pyridin
- 2-benzoyl-pyridine
- 2-pyridylphenylketone
- BENZOYLPYRIDINE
- ketone,phenyl2-pyridyl
- phenyl pyridyl ketone
- Pyridine,2-benzoyl
- pyridyl phenyl ketone
- Phenyl-2-pyridyl ketone
- phenyl(2-pyridyl)methanone
- SY048296
- phenyl-2-pyridylketon
- InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
- SR-01000597210-1
- MFCD00006300
- IZ1TTI0X5O
- HMS1648H07
- WLN: T6NJ BVR
- Pyridine, 2-benzoyl-
- KETONE, PHENYL 2-PYRIDYL
- CS-T-05303
- LS-87347
- STK397395
- BRN 0120283
- CHEMBL1328115
- Methanone, phenyl-2-pyridinyl-
- SMR000312172
- 2-Pyridyl phenyl ketone
- UNII-IZ1TTI0X5O
- HMS2600E12
- DTXSID7059016
- F0850-6779
- Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
- NSC 20887
- 5-21-08-00566 (Beilstein Handbook Reference)
- AMY32519
- A843701
- E77028
- Q63393150
- AKOS000118815
- NSC-20887
- PHENYL-2-PYRIDINYLMETHANONE
- NSC20887
- AC-11818
- SR-01000597210
- W-100318
- 2-Benzoylpyridine;phenyl 2-pyridyl ketone
- EU-0066598
- B0304
- 91-02-1
- Phenyl(2-pyridinyl)methanone #
- NCGC00245935-01
- EN300-19493
- AI3-52531
- MLS000682815
- 2-Benzoylpyridine, >=99%
- 2-benzoyl pyridine
- 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
- CS-W022932
- Z104474012
- SCHEMBL398165
- Phenyl-pyridin-2-yl-methanone
- 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
- phenyl-2-pyridylketone
- 2-BENZOYLPYRIDINE [USP IMPURITY]
- FT-0611296
- AC-907/25014299
- PS-3379
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
- Doxylamine Hydrogen Succinate Impurity D
- Phenyl(2-pyridinyl)methanone
- EINECS 202-034-3
- Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
- Phenyl-2-pyridinylmethanone (ACI)
- 1-(Pyridin-2′-yl)-phenylmethanone
- 2′-Benzoylpyridine
- phenyl-2-pyridinyl-methanon
- AKOS B022444
- AKOS 94378
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
- 2-Benzoylpyridine,99%
- 2-benzoylpyridine
-
- MDL: MFCD00006300
- Inchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
- Chave InChI: GCSHUYKULREZSJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC=CN=1
- BRN: 120283
Propriedades Computadas
- Massa Exacta: 183.06800
- Massa monoisotópica: 183.068
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 197
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 1.9
- Superfície polar topológica: 30
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1,556 g/cm3
- Ponto de Fusão: 42.0 to 46.0 deg-C
- Ponto de ebulição: 317 °C(lit.)
- Ponto de Flash: 华氏:302 °F
摄氏:150 °C - Índice de Refracção: 1.5880 (estimate)
- Solubilidade: 可溶于氯仿(少许)、甲醇(少许)
- Coeficiente de partição da água: 不溶
- PSA: 29.96000
- LogP: 2.31260
- Solubilidade: 溶于氯仿,不溶于水。
- pka: 2.90±0.10(Predicted)
2-benzoylpyridine Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36
- RTECS:OB6400000
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Condição de armazenamento:Inert atmosphere,Room Temperature
- Frases de Risco:R36/37/38
2-benzoylpyridine Dados aduaneiros
- CÓDIGO SH:29333999
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-benzoylpyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80881-5mg |
2-Benzoylpyridine |
91-02-1 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| TRC | B209570-10g |
2-Benzoylpyridine |
91-02-1 | 10g |
$ 63.00 | 2023-04-19 | ||
| TRC | B209570-25 g |
2-Benzoylpyridine |
91-02-1 | 25g |
$ 75.00 | 2022-01-12 | ||
| TRC | B209570-50 g |
2-Benzoylpyridine |
91-02-1 | 50g |
$ 120.00 | 2022-01-12 | ||
| TRC | B209570-100 g |
2-Benzoylpyridine |
91-02-1 | 100g |
$ 200.00 | 2022-01-12 | ||
| Apollo Scientific | OR10948-25g |
Phenyl(pyridin-2-yl)methanone |
91-02-1 | 25g |
£15.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76381-25g |
Phenyl(pyridin-2-yl)methanone |
91-02-1 | 25g |
¥86.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76381-5g |
Phenyl(pyridin-2-yl)methanone |
91-02-1 | 5g |
¥36.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76381-500g |
Phenyl(pyridin-2-yl)methanone |
91-02-1 | 500g |
¥1456.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76381-100g |
Phenyl(pyridin-2-yl)methanone |
91-02-1 | 100g |
¥296.0 | 2021-09-08 |
2-benzoylpyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ; 21 h, 50 bar, 100 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ; 10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Referência
- Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization, Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride , Cupric chloride , [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ; 5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
Referência
- A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide, Tetrahedron Letters, 2006, 47(11), 1695-1698
Método de produção 4
Condições de reacção
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ; 10 min, reflux
Referência
- Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions, Indian Journal of Chemistry, 2003, (1), 195-198
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) , [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ; 3 h, rt
Referência
- Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide, ChemistrySelect, 2019, 4(29), 8477-8481
Método de produção 6
Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
Referência
- Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions, Phosphorus, 2000, 167, 71-79
Método de produção 7
Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Referência
- Organic reactions under solid-state conditions, Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387
Método de produção 8
Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Referência
- Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate, Phosphorus, 2000, 164, 145-151
Método de produção 9
Condições de reacção
1.1 Catalysts: Sodium hydride , Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ; 20 h, reflux
Referência
- Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene , Water
Referência
- A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation, Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5
Método de produção 11
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Malic acid , Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ; 2 h, 80 °C
Referência
- Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537
Método de produção 12
Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ; 6 h, 70 °C
Referência
- Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity, Inorganic Chemistry, 2022, 61(2), 923-930
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
Referência
- A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides, Journal of Organic Chemistry, 2016, 81(8), 3447-3456
Método de produção 15
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ; 2.5 h, 50 °C
Referência
- Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation, Organometallics, 2014, 33(7), 1665-1671
Método de produção 16
Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C
Referência
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978
Método de produção 17
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ; 24 h, 110 °C
Referência
- Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols, Tetrahedron Letters, 2008, 49(36), 5336-5338
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine , N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
Referência
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Método de produção 19
Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
Referência
- Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions, Synthetic Communications, 2000, 30(21), 3855-3864
2-benzoylpyridine Raw materials
- Phenylboronic acid
- a-Phenyl-a-(2-pyridyl)acetonitrile
- 2-Iodopyridine
- Benzoic acid
- 2-Bromopyridine
- 2-Benzylpyridine
- Phenyl(pyridin-2-yl)methanol
- Methanone, phenyl-2-pyridinyl-, phenylhydrazone
- Methanone, (1-oxido-2-pyridinyl)phenyl-
2-benzoylpyridine Preparation Products
2-benzoylpyridine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:91-02-1)2-benzoylpyridine
Número da Ordem:A843701
Estado das existências:in Stock
Quantidade:500g/1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:00
Preço ($):255.0/486.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:91-02-1)2-Benzoylpyridine
Número da Ordem:1689107
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 18:25
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:91-02-1)Phenyl(pyridin-2-yl)methanone(DoxylamineImpurity)
Número da Ordem:LE17816;LE1689107
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:16
Preço ($):discuss personally
E- mail:18501500038@163.com
2-benzoylpyridine Literatura Relacionada
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
91-02-1 (2-benzoylpyridine) Produtos relacionados
- 56970-92-4(Pyridin-2-yl(pyridin-4-yl)methanone)
- 5768-24-1(Methanone,2,6-pyridinediylbis[phenyl-)
- 18103-78-1(Methanone, (6-methyl-2-pyridinyl)phenyl-)
- 139326-91-3(Methanone, phenyl-2-pyridinyl-, hydrochloride)
- 102001-19-4((3,4-dimethylphenyl)-pyridin-2-ylmethanone)
- 113786-97-3(Methanone, 1,3-phenylenebis[2-pyridinyl-)
- 94071-17-7(2-Pyridinecarboxaldehyde,6-(4-methylbenzoyl)-)
- 59576-24-8(2-(3-methylbenzoyl)pyridine)
- 78539-88-5((4-Methylphenyl)-2-pyridinylmethanone)
- 18103-77-0(Methanone, (4-methyl-2-pyridinyl)phenyl-)